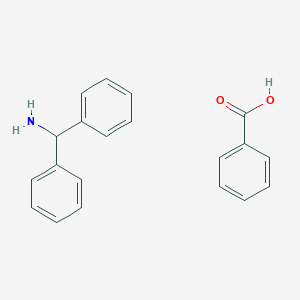

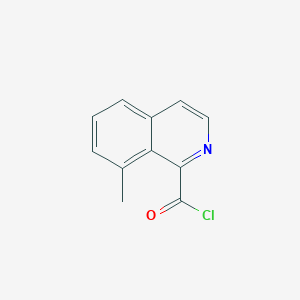

8-Methylisoquinoline-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La moutarde de quinacrine (chlorhydrate) est un colorant acridine fluorescent connu pour sa capacité à se lier aux acides nucléiques et aux protéines. Il s'agit d'un dérivé de la quinacrine, modifié pour inclure des groupes chloroéthyle qui renforcent sa réactivité. Ce composé est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques, notamment sa capacité à induire des mutations et son application dans la coloration des chromosomes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la moutarde de quinacrine (chlorhydrate) implique généralement la réaction de la quinacrine avec la bis(2-chloroéthyl)amine. Le processus comprend les étapes suivantes :

Matière de départ : La quinacrine est utilisée comme composé de base.

Réaction avec la bis(2-chloroéthyl)amine : La quinacrine est mise à réagir avec la bis(2-chloroéthyl)amine dans des conditions contrôlées afin d'introduire les groupes chloroéthyle.

Formation de chlorhydrate : Le composé résultant est ensuite converti en sa forme de sel de chlorhydrate afin d'améliorer sa stabilité et sa solubilité.

Méthodes de production industrielle : La production industrielle de la moutarde de quinacrine (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de quinacrine sont mises à réagir avec la bis(2-chloroéthyl)amine dans des réacteurs industriels.

Purification : Le produit est purifié à l'aide de techniques telles que la recristallisation et la chromatographie afin de garantir une grande pureté.

Contrôle qualité : Le produit final est soumis à un contrôle qualité rigoureux pour répondre aux normes de l'industrie.

Analyse Des Réactions Chimiques

Types de réactions : La moutarde de quinacrine (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Les groupes chloroéthyle peuvent participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le cycle acridine peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

Nucléophiles : Des nucléophiles courants tels que les thiols, les amines et les carboxylates réagissent avec les groupes chloroéthyle.

Agents oxydants : Des agents comme le peroxyde d'hydrogène peuvent oxyder le cycle acridine.

Agents réducteurs : Des agents réducteurs comme le borohydrure de sodium peuvent réduire le cycle acridine.

Principaux produits :

Ions aziridinium : Formés lors de réactions de substitution nucléophile.

Dérivés d'acridine oxydés : Produit lors de réactions d'oxydation.

Dérivés d'acridine réduits : Formés lors de réactions de réduction.

4. Applications de la recherche scientifique

La moutarde de quinacrine (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :

Coloration des chromosomes : Utilisée pour colorer les chromosomes en métaphase, aidant au caryotypage et aux études génétiques.

Mutagénèse : Agit comme un agent mutagène, induisant des mutations dans les cellules bactériennes et eucaryotes.

Études du cycle cellulaire : Utilisée pour étudier l'arrêt du cycle cellulaire, en particulier à la phase G2/M.

Étiquetage fluorescent : Employée comme colorant fluorescent pour l'étiquetage des acides nucléiques et des protéines.

5. Mécanisme d'action

Le mécanisme d'action de la moutarde de quinacrine (chlorhydrate) implique la formation d'ions aziridinium à partir des groupes chloroéthyle. Ces ions réagissent avec les sites nucléophiles des protéines et des acides nucléiques, conduisant à des liaisons croisées et à des modifications structurelles. Cette interaction perturbe les processus cellulaires normaux, induisant des mutations et affectant la progression du cycle cellulaire.

Cibles moléculaires et voies :

ADN : La moutarde de quinacrine (chlorhydrate) se lie à l'ADN, provoquant des changements structurels et des mutations.

Protéines : Elle réagit avec les groupes thiol et amino des protéines, conduisant à des liaisons croisées et à des altérations fonctionnelles.

Voies du cycle cellulaire : Le composé induit un arrêt du cycle cellulaire à la phase G2/M, affectant la division cellulaire et la prolifération.

Applications De Recherche Scientifique

Quinacrine mustard (hydrochloride) has a wide range of applications in scientific research:

Chromosome Staining: Used to stain metaphase chromosomes, aiding in karyotyping and genetic studies.

Mutagenesis: Acts as a mutagenic agent, inducing mutations in bacterial and eukaryotic cells.

Cell Cycle Studies: Used to study cell cycle arrest, particularly at the G2/M phase.

Fluorescent Labeling: Employed as a fluorescent dye for labeling nucleic acids and proteins.

Mécanisme D'action

The mechanism of action of quinacrine mustard (hydrochloride) involves the formation of aziridinium ions from the chloroethyl groups. These ions react with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and structural modifications. This interaction disrupts normal cellular processes, inducing mutations and affecting cell cycle progression.

Molecular Targets and Pathways:

DNA: Quinacrine mustard (hydrochloride) binds to DNA, causing structural changes and mutations.

Proteins: It reacts with thiol and amino groups on proteins, leading to cross-linking and functional alterations.

Cell Cycle Pathways: The compound induces cell cycle arrest at the G2/M phase, affecting cell division and proliferation.

Comparaison Avec Des Composés Similaires

La moutarde de quinacrine (chlorhydrate) peut être comparée à d'autres composés similaires tels que :

Moutarde à l'azote : Les deux composés contiennent des groupes chloroéthyle, mais la moutarde de quinacrine possède un cycle acridine, ce qui la rend fluorescente.

Orange d'acridine : Structure similaire, mais sans les groupes chloroéthyle, ce qui la rend moins réactive.

Mitomycine C : Un autre agent de liaison à l'ADN, mais avec un mécanisme d'action différent impliquant l'alkylation.

Unicité :

Fluorescence : La moutarde de quinacrine (chlorhydrate) est unique en raison de ses propriétés fluorescentes, qui ne sont pas présentes dans de nombreux autres agents mutagènes.

Double fonctionnalité : Elle combine les propriétés d'un mutagène et d'un colorant fluorescent, ce qui la rend polyvalente pour diverses applications de recherche .

La moutarde de quinacrine (chlorhydrate) est un composé précieux dans la recherche scientifique, offrant des propriétés uniques qui la rendent indispensable dans des domaines tels que la génétique, la biologie cellulaire et la biochimie.

Propriétés

Numéro CAS |

174873-76-8 |

|---|---|

Formule moléculaire |

C11H8ClNO |

Poids moléculaire |

205.64 g/mol |

Nom IUPAC |

8-methylisoquinoline-1-carbonyl chloride |

InChI |

InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-6-13-10(9(7)8)11(12)14/h2-6H,1H3 |

Clé InChI |

GTICIHOCOPVYSG-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl |

SMILES canonique |

CC1=C2C(=CC=C1)C=CN=C2C(=O)Cl |

Synonymes |

1-Isoquinolinecarbonyl chloride, 8-methyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B70596.png)

![[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B70604.png)